2-Vinyl-1-naphthaldehyde 2-Vinyl-1-naphthaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC18766783
InChI: InChI=1S/C13H10O/c1-2-10-7-8-11-5-3-4-6-12(11)13(10)9-14/h2-9H,1H2
SMILES:
Molecular Formula: C13H10O
Molecular Weight: 182.22 g/mol

2-Vinyl-1-naphthaldehyde

CAS No.:

Cat. No.: VC18766783

Molecular Formula: C13H10O

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

2-Vinyl-1-naphthaldehyde -

Specification

Molecular Formula C13H10O
Molecular Weight 182.22 g/mol
IUPAC Name 2-ethenylnaphthalene-1-carbaldehyde
Standard InChI InChI=1S/C13H10O/c1-2-10-7-8-11-5-3-4-6-12(11)13(10)9-14/h2-9H,1H2
Standard InChI Key QAMVRQIZKGCYOX-UHFFFAOYSA-N
Canonical SMILES C=CC1=C(C2=CC=CC=C2C=C1)C=O

Introduction

Molecular Structure and Properties

Structural Features

The naphthalene core provides a planar, conjugated π-system, while the vinyl and aldehyde groups introduce sites for electrophilic and nucleophilic reactions. Key structural aspects include:

  • Molecular formula: C₁₃H₁₀O

  • Molecular weight: 182.22 g/mol

  • IUPAC name: 2-ethenylnaphthalene-1-carbaldehyde

  • Canonical SMILES: C=CC1=C(C2=CC=CC=C2C=C1)C=O

Table 1: Physical Properties of 2-Vinyl-1-naphthaldehyde

PropertyValue/DescriptionSource
Molecular formulaC₁₃H₁₀O
Molecular weight182.22 g/mol
CAS numberNot publicly listed
Aldehyde groupPosition 1
Vinyl groupPosition 2

Synthesis and Preparation Methods

Common Synthetic Routes

2-Vinyl-1-naphthaldehyde is typically synthesized via reactions that introduce the aldehyde and vinyl groups onto the naphthalene scaffold. Key methods include:

  • Wittig Reaction: Aldehyde-forming reactions involving triphenylphosphine ylides, which enable selective vinyl group incorporation .

  • Cyclization Reactions: Prins/Friedel-Crafts cascades, where vinyl intermediates undergo acid-catalyzed cyclization to form the naphthalene core .

  • Nucleophilic Substitution: Alkylation or vinylation of naphthalene derivatives followed by oxidation to introduce the aldehyde group .

Table 2: Representative Synthesis Methods

MethodReagents/ConditionsYield/OutcomeSource
Wittig ReactionTriphenylphosphine ylideAldehyde formation
Prins/Friedel-CraftsBF₃·Et₂O, electron-rich aromaticsCyclization to naphthalene
Oxidation/VinylationKMnO₄, vinyl bromideAldehyde introduction

Reactivity and Functionalization

Aldehyde Group Reactivity

The aldehyde moiety participates in classic carbonyl reactions:

  • Condensation: Forms imines with amines (e.g., zwitterionic compounds) .

  • Oxidation: Converts to carboxylic acids under strong oxidizing conditions.

  • Reduction: Yields primary alcohols with NaBH₄ or LiAlH₄.

Vinyl Group Reactivity

The vinyl group enables polymerization, cycloadditions, and electrophilic substitutions:

  • Polymerization: Radical or anionic polymerization to form conjugated polymers .

  • Diels-Alder Reactions: Acts as a dienophile in [4+2] cycloadditions.

  • Hydrohalogenation: Adds HX across the double bond to form halogenated derivatives.

Applications in Research and Industry

Pharmaceutical Precursor

2-Vinyl-1-naphthaldehyde serves as an intermediate for synthesizing bioactive molecules:

  • Barbiturates: Condensation with barbituric acids yields derivatives with potential anticonvulsant properties .

  • Zwitterionic Compounds: Reacts with sulfonamides to form imine-based zwitterions for drug modification .

Material Science

  • Conjugated Polymers: Vinyl bridges enhance coplanarity, improving electron mobility in semiconductors .

  • Optoelectronic Materials: Aldehyde groups enable functionalization for non-linear optical (NLO) applications .

Computational and Spectroscopic Insights

DFT Studies

Density functional theory (DFT) calculations at the M06/6-311G(d,p) level reveal:

  • Electronic Structure: HOMO-LUMO gaps influence reactivity and stability .

  • NBO Analysis: Hyperconjugative interactions stabilize the molecule .

Spectral Characterization

  • ¹H NMR: Signals for aldehyde (δ ~9.5–10.0 ppm) and vinyl protons (δ ~5.0–6.5 ppm).

  • IR: Strong C=O stretch (~1700 cm⁻¹) and C=C vibrations (~1600 cm⁻¹) .

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